molecular formula C18H19NO6S B2425656 methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1327180-99-3

methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate

Cat. No. B2425656
CAS RN: 1327180-99-3
M. Wt: 377.41
InChI Key: SLCCVCBGYZFRRV-ATVHPVEESA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains methoxyphenyl groups, which are aromatic rings with a methoxy group (-OCH3) attached, and a sulfonyl group, which is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the methoxyphenyl groups), a double bond (from the acrylate moiety), and a sulfonyl group . The presence of these functional groups would likely confer certain chemical properties to the compound, such as the potential for hydrogen bonding and pi-pi interactions .


Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis in the presence of an acid or base to yield an alcohol and an acid . The presence of the double bond in the acrylate moiety could also allow for addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aromatic rings and sulfonyl group could increase its overall polarity, potentially affecting its solubility in various solvents . The double bond in the acrylate moiety could make it more reactive .

Scientific Research Applications

Cyclization Reactions

Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate has been studied in cyclization reactions. For instance, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, a related compound, cyclizes in the presence of bases to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014).

Crystal Structure and Biological Activity

The compound has relevance in studies focusing on its crystal structure and biological activities. For example, related ether and ester trans-ferulic acid derivatives have been studied for their scavenging free-radical and antioxidant activity, as well as cytotoxic effects on tumor cell lines (Obregón-Mendoza et al., 2018).

Photochromic Properties in Polymers

The compound's derivatives have been used in the synthesis of methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene. These materials exhibit photochromic properties demonstrated by trans-cis isomerization of the side chain azobenzene fragments under illumination (Ortyl et al., 2002).

Functional Modification in Hydrogels

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified with compounds including methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate, leading to amine-treated polymers. These polymers showed increased swelling and are characterized for their antibacterial and antifungal activities, making them potentially useful in medical applications (Aly & El-Mohdy, 2015).

Synthesis and Characterization in Polymer Chemistry

The compound's derivatives have been involved in various synthesis processes. For example, the synthesis of 2-ethylhexyl-3-(4-hydroxy-3-methoxyphenyl)acrylate via Knoevenagel condensation is one such process, demonstrating the compound's versatility in creating various chemical structures (Qing-you, 2010).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the specific biological target. If it’s used in a material or chemical context, its behavior would depend on the specific reactions it’s involved in .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and the context in which it’s being used. It could potentially be explored for use in various chemical reactions, or as a precursor to other compounds .

properties

IUPAC Name

methyl (Z)-3-(4-methoxyanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-23-14-6-4-13(5-7-14)19-12-17(18(20)25-3)26(21,22)16-10-8-15(24-2)9-11-16/h4-12,19H,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCCVCBGYZFRRV-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate

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